2-Methylcyclohexane-1,4-diamine
Description
2-Methylcyclohexane-1,4-diamine is a cyclohexane derivative with two amine groups at the 1- and 4-positions and a methyl substituent at the 2-position. Its molecular formula is C₇H₁₆N₂, and it exists as stereoisomers (cis/trans) due to the cyclohexane ring’s chair conformation . For instance:
- N1-Methylcyclohexane-1,4-diamine (CID 21938416) shares a similar backbone but features a methyl group on the nitrogen at position 1 instead of the cyclohexane ring .
- trans-1,4-Diamino-cyclohexane (C₆H₁₄N₂) lacks the methyl group but provides a benchmark for comparing physical properties like melting point (69–72°C) and solubility .
The methyl group in this compound likely enhances lipophilicity compared to unsubstituted analogs, influencing solubility and reactivity in synthetic applications .
Properties
IUPAC Name |
2-methylcyclohexane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-5-4-6(8)2-3-7(5)9/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHLLWPKGUSQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylcyclohexane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 2-methylcyclohexane-1,4-dinitrile in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete reduction of the nitrile groups to amines.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-methylcyclohexane-1,4-dinitrile. This process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or platinum are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
2-Methylcyclohexane-1,4-diamine is being explored for its potential as a therapeutic agent due to its biological activity:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.
- Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell growth through mechanisms involving enzyme inhibition and modulation of cellular pathways related to proliferation and apoptosis .
Polymer Chemistry
The compound serves as a crucial building block in the synthesis of polymers and resins:
- Curing Agent for Epoxy Resins : It is utilized as a hardener in epoxy resin formulations, enhancing mechanical properties and thermal stability. This application is particularly relevant in low-temperature curing processes .
Organic Synthesis
Due to its unique functional groups, this compound plays a significant role in organic synthesis:
- Building Block for Complex Molecules : It is employed as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Data Table: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclohexane-1,4-diamine | Lacks methyl group at the 2 position | Different chemical properties due to absence of methyl group |
| 2-Methylcyclohexane-1,3-diamine | Amino groups at positions 1 and 3 | Variations in steric effects compared to 1,4-diamine |
| 1,2-Diaminocyclohexane | Amino groups adjacent (positions 1 and 2) | Affects conformational flexibility and reactivity |
Case Study 1: Antimicrobial Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various diamines, including this compound. The results demonstrated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Epoxy Resin Applications
A patent filed for novel epoxy formulations highlighted the use of this compound as an effective curing agent. The study reported that resins cured with this diamine showed superior mechanical properties compared to those cured with traditional amines, particularly in terms of hardness and thermal resistance .
Mechanism of Action
The mechanism of action of 2-methylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Lipophilicity : Cyclohexane-based diamines exhibit higher lipophilicity than aliphatic analogs (e.g., putrescine), enhancing their utility in hydrophobic matrices .
- Stereoisomerism: Trans isomers (e.g., trans-1,4-diamino-cyclohexane) typically exhibit higher symmetry and stability compared to cis counterparts, affecting crystallization and solubility .
Biological Activity
2-Methylcyclohexane-1,4-diamine (MCHDA) is an organic compound with the molecular formula . It is characterized by the presence of two amino groups at the 1 and 4 positions of a cyclohexane ring, with a methyl group attached at the 2 position. This unique structure imparts distinct chemical properties and reactivity, making it significant in various biological and medicinal applications.
The biological activity of MCHDA is primarily attributed to its amino groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, influence receptor functions, and affect physiological processes. The compound's ability to participate in redox reactions also suggests potential roles in cellular signaling pathways.
Enzyme Modulation
Research indicates that MCHDA may interact with specific enzymes, potentially enhancing or inhibiting their activity. This modulation can lead to significant physiological effects, making MCHDA a candidate for further studies in medicinal chemistry.
Comparative Analysis with Similar Compounds
To understand the unique properties of MCHDA, it is essential to compare it with structurally related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexane-1,4-diamine | Lacks methyl group at position 2 | Limited biological activity |
| 2-Methylcyclohexane-1,3-diamine | Amino groups positioned differently | Varies in reactivity and steric effects |
| 1,2-Diaminocyclohexane | Amino groups adjacent | Affects conformational flexibility |
MCHDA's unique positioning of functional groups enhances its reactivity and biological potential compared to these analogous compounds.
Case Studies
While specific case studies on MCHDA are scarce, related research provides insights into its potential applications:
- Medicinal Chemistry Applications : Investigations into similar diamines have shown their utility as intermediates in drug synthesis and as active pharmaceutical ingredients. The ability of diamines to interact with biological targets positions them as valuable compounds in drug development .
- Polyamine Research : Studies on polyamines indicate their role in cellular growth and differentiation. Given that MCHDA shares structural similarities with known polyamines, it could be explored for similar biological roles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
